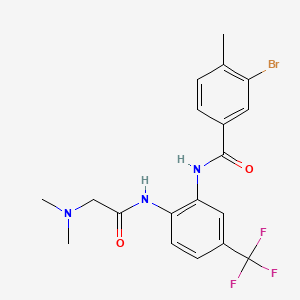
3-Bromo-N-(2-(2-(dimethylamino)acetamido)-5-(trifluoromethyl)phenyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N-(2-(2-(dimethylamino)acetamido)-5-(trifluoromethyl)phenyl)-4-methylbenzamide is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and dimethylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(2-(2-(dimethylamino)acetamido)-5-(trifluoromethyl)phenyl)-4-methylbenzamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, which is often achieved through a series of reactions such as halogenation, nitration, and reduction.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 2-(dimethylamino)acetamide in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.
Final Bromination: The final step involves the bromination of the coupled product using a brominating agent like N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dehalogenated products.
Substitution: Substituted benzamides with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
3-Bromo-N-(2-(2-(dimethylamino)acetamido)-5-(trifluoromethyl)phenyl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Material Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials, such as organic semiconductors.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
Mecanismo De Acción
The mechanism by which 3-Bromo-N-(2-(2-(dimethylamino)acetamido)-5-(trifluoromethyl)phenyl)-4-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-N-(2-(2-(4-(dimethylamino)benzylidene)hydrazino)-2-oxoethyl)benzamide
- 3-Bromo-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide
- 3-Bromo-N-[2-(dimethylamino)ethyl]-2-methylbenzamide
Uniqueness
Compared to similar compounds, 3-Bromo-N-(2-(2-(dimethylamino)acetamido)-5-(trifluoromethyl)phenyl)-4-methylbenzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C19H19BrF3N3O2 |
|---|---|
Peso molecular |
458.3 g/mol |
Nombre IUPAC |
3-bromo-N-[2-[[2-(dimethylamino)acetyl]amino]-5-(trifluoromethyl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C19H19BrF3N3O2/c1-11-4-5-12(8-14(11)20)18(28)25-16-9-13(19(21,22)23)6-7-15(16)24-17(27)10-26(2)3/h4-9H,10H2,1-3H3,(H,24,27)(H,25,28) |
Clave InChI |
VZSMKKMERVTOOL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)NC(=O)CN(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]benzimidazole](/img/structure/B14034809.png)
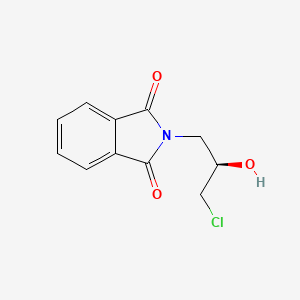
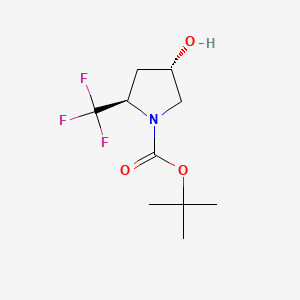
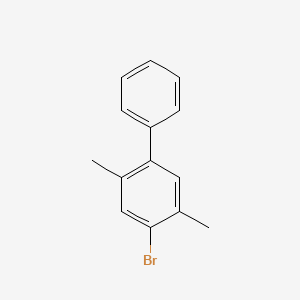
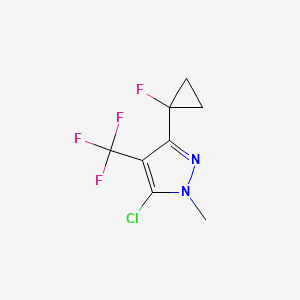
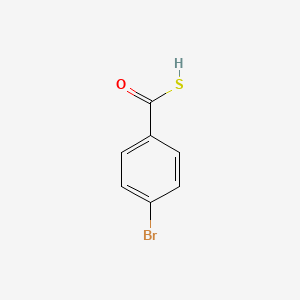
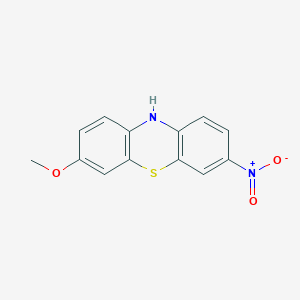
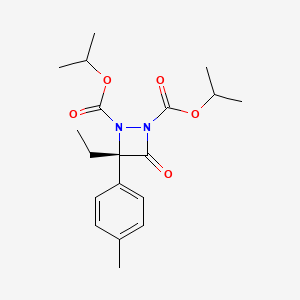
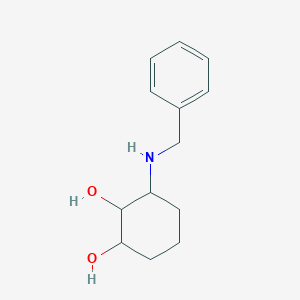
![rel-(1R,2S,3R,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]hept-5-ene-7,1-cyclopropane]-2-carboxylic acid](/img/structure/B14034859.png)
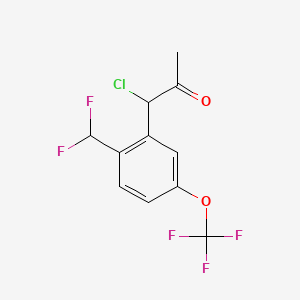
![1,1-Difluorospiro[2.5]octan-5-OL](/img/structure/B14034862.png)
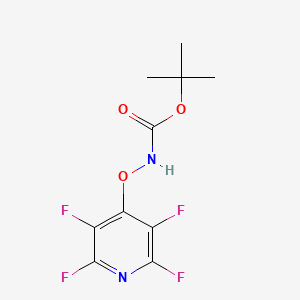
![1'-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3'-indolin]-2'-one](/img/structure/B14034878.png)
